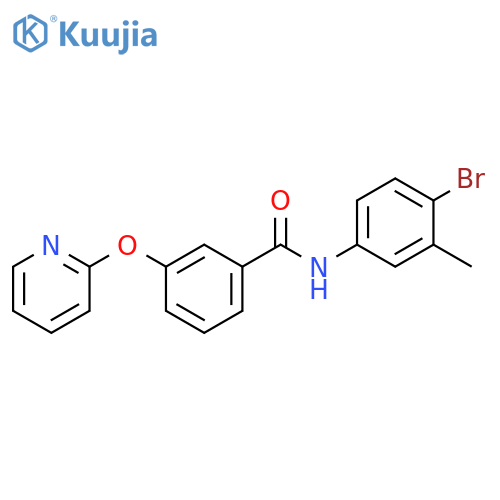

Cas no 1796971-43-1 (N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Bromo-3-methylphenyl)-3-(2-pyridinyloxy)benzamide

- N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide

-

- インチ: 1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)

- InChIKey: TXRUWBGABDHBAU-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(Br)C(C)=C1)(=O)C1=CC=CC(OC2=NC=CC=C2)=C1

じっけんとくせい

- 密度みつど: 1.448±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 444.1±45.0 °C(Predicted)

- 酸性度係数(pKa): 12.29±0.70(Predicted)

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6445-0178-4mg |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0178-5mg |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 90%+ | 5mg |

$69.0 | 2023-04-25 | |

| Life Chemicals | F6445-0178-2μmol |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0178-5μmol |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 90%+ | 5μl |

$63.0 | 2023-04-25 | |

| Life Chemicals | F6445-0178-1mg |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0178-2mg |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6445-0178-3mg |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

1796971-43-1 | 3mg |

$63.0 | 2023-09-08 |

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide 関連文献

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamideに関する追加情報

Introduction to N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 1796971-43-1)

N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1796971-43-1, represents a class of molecules that are being extensively studied for their potential therapeutic applications. The unique structural features of this compound, particularly the presence of bromine and methyl substituents on the phenyl ring and the pyridin-2-yloxy moiety, make it a promising candidate for further investigation.

The chemical structure of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide consists of a benzamide core linked to a pyridine ring through an oxygen atom. The presence of the bromine atom at the 4-position and the methyl group at the 3-position of the phenyl ring introduces specific electronic and steric properties that can influence the compound's interactions with biological targets. These features are particularly relevant in the context of drug design, where precise control over molecular interactions is crucial for achieving high efficacy and selectivity.

In recent years, there has been a growing interest in developing small molecule inhibitors that target various enzymatic and protein-protein interaction pathways. N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide has been identified as a potential lead compound in this regard, primarily due to its ability to modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The pyridin-2-yloxy group, in particular, has been shown to enhance binding affinity to certain protein targets, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential application in oncology research. Studies have demonstrated that molecules with similar structural motifs can inhibit the activity of kinases and other enzymes that are overexpressed in cancer cells. The bromine substituent at the 4-position of the phenyl ring is known to enhance metabolic stability and binding affinity, which are critical factors for drug-like properties. Furthermore, the pyridin-2-yloxy group can serve as a hydrogen bond acceptor, improving interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide with its target proteins. Molecular docking studies have revealed that this compound can effectively bind to active sites of kinases and other enzymes, potentially leading to the development of novel therapeutic agents. These computational approaches have been complemented by experimental validations, including X-ray crystallography and surface plasmon resonance (SPR) assays, which have provided detailed insights into the compound's binding mechanisms.

The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine atom at the 4-position typically involves halogenation reactions using reagents such as N-bromosuccinimide (NBS). Subsequent functionalization at the 3-position with a methyl group can be achieved through alkylation reactions. The final step involves coupling the benzamide moiety with the pyridine ring via an ether linkage, which can be accomplished using palladium-catalyzed cross-coupling reactions.

In addition to its potential therapeutic applications, N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide has also been explored for its role in chemical biology research. The compound's ability to modulate enzyme activity has made it a valuable tool for studying signaling pathways and cellular processes. Researchers have utilized this molecule to investigate the effects of kinase inhibition on cell proliferation, apoptosis, and other critical biological functions.

The development of novel drug candidates often involves iterative optimization processes to improve potency, selectivity, and pharmacokinetic properties. N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide serves as a starting point for generating analogs with enhanced characteristics. By modifying various structural elements, such as substituents on the phenyl ring or the length and nature of linker groups, researchers can fine-tune the biological activity of this compound.

The growing body of evidence supporting the therapeutic potential of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide has prompted further investigation into its pharmacological effects. Preclinical studies have shown promising results in animal models, indicating that this compound may have significant therapeutic value. These studies have focused on evaluating its efficacy in inhibiting tumor growth, reducing inflammation, and protecting against neurodegenerative diseases.

As research in this area continues to evolve, it is expected that N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide will play an increasingly important role in drug discovery and development. The combination of computational modeling with experimental validation provides a robust framework for understanding its mechanisms of action and optimizing its properties for clinical use. With ongoing advancements in synthetic chemistry and biotechnology, this compound holds great promise for addressing some of today's most challenging medical conditions.

1796971-43-1 (N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide) 関連製品

- 777952-91-7(N-cyclobutylsulfamoyl chloride)

- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)

- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)

- 2248332-85-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-ylsulfanyl)acetate)

- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)

- 2229535-80-0(2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine)

- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)

- 64701-11-7(Norethindrone b-D-Glucuronide)

- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)